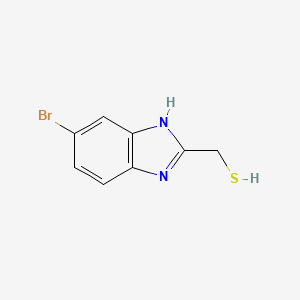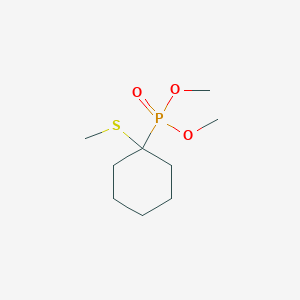![molecular formula C13H20N2O B14645880 3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile CAS No. 54646-98-9](/img/structure/B14645880.png)
3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile is an organic compound with the molecular formula C13H20N2O. This compound features a morpholine ring, a cyclohexene ring, and a nitrile group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexene ring is replaced by a morpholine group.
Addition of the Nitrile Group: The nitrile group is introduced through a nucleophilic addition reaction, often using reagents like sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted morpholine and cyclohexene derivatives
Scientific Research Applications
3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the nitrile group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine
- 5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one
- 4-(morpholin-4-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate
Uniqueness
3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile is unique due to its combination of a morpholine ring, a cyclohexene ring, and a nitrile group. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
54646-98-9 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylcyclohex-2-en-1-yl)propanenitrile |
InChI |
InChI=1S/C13H20N2O/c14-7-3-5-12-4-1-2-6-13(12)15-8-10-16-11-9-15/h6,12H,1-5,8-11H2 |
InChI Key |
ZJRLXBGUFQCKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)CCC#N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


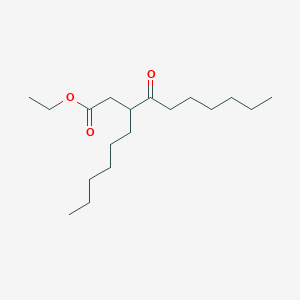
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
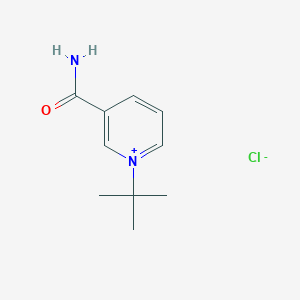

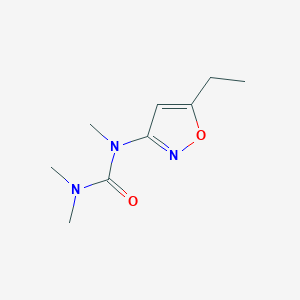
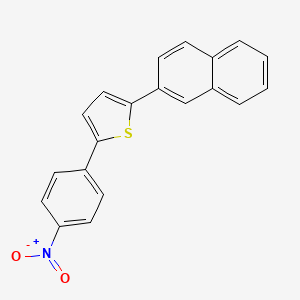
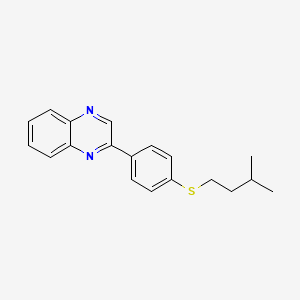
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
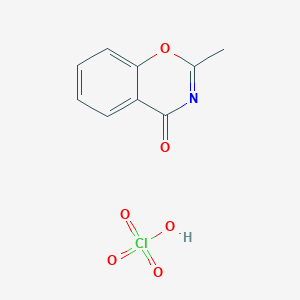
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
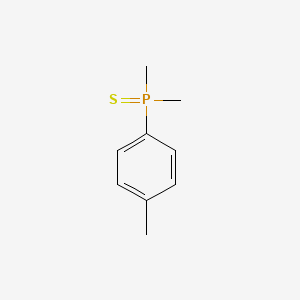
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
